NSC37553
Description
It functions by targeting the NiV attachment glycoprotein (NiV-G), a critical component for viral entry into host cells. Molecular docking studies reveal that NSC37553 interacts with key residues in the NiV-G active site, specifically forming hydrogen and oxygen-based bonds with Lys560 and Gly506 . These interactions are structurally analogous to those observed with Ribavirin, a broad-spectrum antiviral drug, suggesting a shared mechanism of action. However, this compound’s ligand size and functional group orientation may influence its binding efficacy compared to other compounds . While its exact pharmacokinetic profile (e.g., IC50, bioavailability) remains under investigation, this compound represents a promising candidate for further optimization in antiviral drug development.
Properties
CAS No. |
6954-49-0 |
|---|---|
Molecular Formula |
C30H28N4O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36) |
InChI Key |
IQQBOFWGDHWBNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Synonyms |
N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC37553 involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of NSC37553 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare NSC37553 with structurally and functionally related compounds, focusing on their molecular interactions, target specificity, and experimental outcomes.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Comparisons
This compound vs. NSC308835 Both compounds were screened for NiV-G inhibition, but only this compound demonstrated specific interactions with Lys560 and Gly504.
This compound vs. Ribavirin Mechanism: Ribavirin inhibits viral RNA polymerase but also shows weak NiV-G binding. This compound’s targeted interaction with NiV-G suggests higher specificity for NiV entry inhibition. This compound’s tailored design may offer improved safety, though in vivo data are pending .
This compound vs. Structural Analogs (e.g., 4-Chloro-5-isopropylpyrrolo...)
- While compounds like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share a pyrrolo-triazine backbone with this compound, their lack of NiV-G targeting underscores the importance of functional group optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
